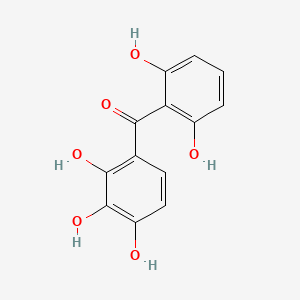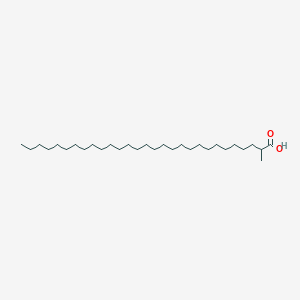
2-Methylnonacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylnonacosanoic acid is a long-chain fatty acid with the molecular formula C30H60O2 It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl group (-COOH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylnonacosanoic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons or alcohols. For instance, the oxidation of 2-methylnonacosanol using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of long-chain alkanes or the hydrolysis of corresponding esters. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylnonacosanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The carboxyl group can be further oxidized to produce carbon dioxide and water.
Reduction: The acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the carboxyl group can be substituted with other groups, such as halides, to form acyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for forming acyl chlorides.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 2-Methylnonacosanol.
Substitution: 2-Methylnonacosanoyl chloride
Wissenschaftliche Forschungsanwendungen
2-Methylnonacosanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its role in cell membrane structure and function due to its long hydrophobic chain.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the modulation of lipid metabolism.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants
Wirkmechanismus
The mechanism of action of 2-methylnonacosanoic acid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, it may act as a substrate or inhibitor for enzymes involved in fatty acid metabolism, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Nonacosanoic acid: Similar in structure but lacks the methyl group at the second carbon.
Octacosanoic acid: One carbon shorter than 2-methylnonacosanoic acid.
Triacontanoic acid: One carbon longer than this compound.
Uniqueness: this compound is unique due to the presence of the methyl group at the second carbon, which can influence its physical and chemical properties, such as melting point and reactivity.
Eigenschaften
CAS-Nummer |
113236-46-7 |
|---|---|
Molekularformel |
C30H60O2 |
Molekulargewicht |
452.8 g/mol |
IUPAC-Name |
2-methylnonacosanoic acid |
InChI |
InChI=1S/C30H60O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(2)30(31)32/h29H,3-28H2,1-2H3,(H,31,32) |
InChI-Schlüssel |
NSAYHELQOGIRGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


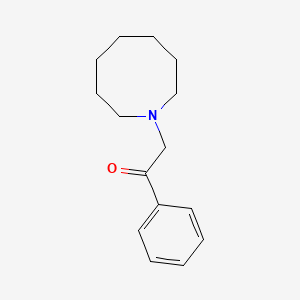
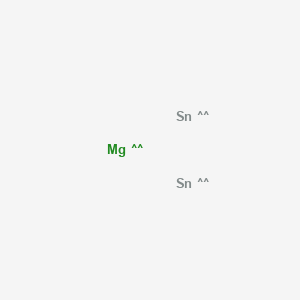
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)

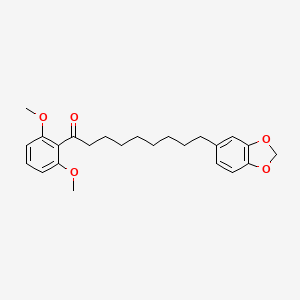
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)

![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)
![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)


